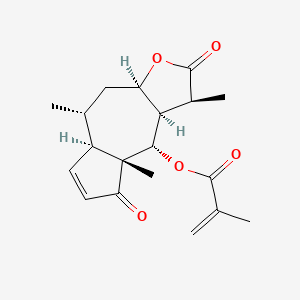

Arnicolide D

説明

科学的研究の応用

Anticancer Potential

Arnicolide D has shown significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models . It has demonstrated dose-dependent cytotoxicity against cancer cell lines, including nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma . The compound’s impact on key signaling pathways like PI3K/AKT/mTOR and STAT3 is noteworthy, as it modulates cell cycle and survival mechanisms .

Neuroprotection

Research indicates that Arnicolide D has neuroprotective properties. Patents have been filed for its use in neuroprotection, particularly against different influenza infections that could potentially affect the nervous system . This suggests a role for Arnicolide D in preserving neural health and preventing neurodegenerative diseases.

Anti-Viral Action Against Influenza

Arnicolide D has been patented for its anti-viral action against various influenza subtypes, including H1N1, H5N1, and H9N2 . Its ability to activate the bombesin receptor subtype 3 (BRS3) is linked to controlling energy homeostasis and feeding patterns in small animals, which may be relevant in viral infections .

Activation of Bombesin Receptor Subtype 3

The activation of BRS3 by Arnicolide D could have implications beyond its anti-viral properties. BRS3 is a G-protein coupled receptor with a broad spectrum of functions, including the regulation of energy homeostasis and feeding patterns . This could open avenues for research in metabolic disorders and obesity.

Traditional Uses in Asian Medicine

In various parts of Asia, Centipeda minima, the source of Arnicolide D, is used to treat a range of conditions such as headaches, piles, malaria, cold, conjunctivitis, rickets, sores, digestive disorders, and respiratory issues . The traditional use underscores the potential for Arnicolide D to be integrated into modern therapeutic practices.

Preclinical Studies and Future Clinical Trials

Arnicolide D’s broad-spectrum anticancer potential, as revealed in preclinical studies, warrants further investigation in clinical settings to validate its therapeutic utility against cancer . There is a need for rigorous pharmacokinetic and toxicological studies to establish safe dosing parameters for future clinical trials .

作用機序

Arnicolide D is a potent sesquiterpene lactone isolated from Centipeda minima, a medicinal herb used in various parts of Asia . It has emerged as a promising anticancer candidate, demonstrating significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models .

Target of Action

Arnicolide D’s primary targets include key signaling pathways such as PI3K/AKT/mTOR and STAT3 . These pathways play crucial roles in cell survival mechanisms, and their dysregulation is often associated with cancer .

Mode of Action

Arnicolide D modulates the cell cycle, activates the caspase signaling pathway, and inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways . It downregulates cyclin D3, cdc2, p-PI3K, p-AKT, p-mTOR, and p-STAT3, and upregulates cleaved PARP, cleaved caspase 9, and Bax .

Biochemical Pathways

Arnicolide D affects multiple biochemical pathways. It induces cell cycle arrest at G2/M phase, leading to a halt in cell division . It also triggers apoptosis, a form of programmed cell death, by activating the caspase signaling pathway . Furthermore, it inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, which are involved in cell survival and proliferation .

Pharmacokinetics

This suggests that Arnicolide D can be absorbed and distributed in the body to exert its anticancer effects. Rigorous pharmacokinetic and toxicological studies are needed to establish safe dosing parameters for future clinical trials .

Result of Action

Arnicolide D’s action results in significant efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing metastasis across various cancer models . It has shown cytotoxicity against cancer cell lines, including nasopharyngeal carcinoma, triple-negative breast cancer, and human colon carcinoma .

Action Environment

The action of Arnicolide D can be influenced by various environmental factors. For instance, endoplasmic reticulum (ER) stress can trigger various cell death mechanisms beyond apoptosis, providing promise in cancer treatment . Arnicolide D induces ER stress-mediated oncosis in hepatocellular carcinoma (HCC) cells, and this process is reactive oxygen species (ROS)-dependent .

特性

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10-13,15-16H,1,8H2,2-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZESEVTYUVXOTC-APDQSUQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188078 | |

| Record name | Arnicolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arnicolide D | |

CAS RN |

34532-68-8 | |

| Record name | Arnicolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34532-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arnicolide D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034532688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnicolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

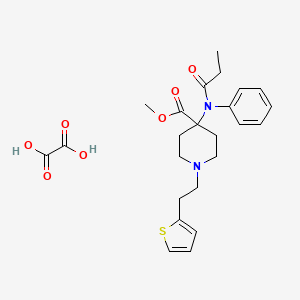

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Arnicolide D in exhibiting anti-tumor effects?

A1: Arnicolide D induces oxidative stress in tumor cells, leading to the activation of various cell death pathways. [, , , ]. These include:

- Apoptosis: Arnicolide D activates the classical apoptosis pathway by promoting the expression of PARP-1 and enhancing the nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria [].

- Parthanatos: This cell death pathway is triggered by Arnicolide D through the overactivation of PARP-1 in a ROS-dependent manner [].

- Ferroptosis: Arnicolide D downregulates glutathione peroxidase 4 (GPX4) expression, leading to the accumulation of ferrous iron (Fe2+) and malondialdehyde (MDA), ultimately activating ferroptosis [].

Q2: Which signaling pathways are modulated by Arnicolide D in cancer cells?

A2: Research suggests that Arnicolide D inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways [, ]. These pathways are often dysregulated in cancer and contribute to tumor growth and survival.

Q3: What is the effect of Arnicolide D on the invasive potential of cancer cells?

A3: Arnicolide D demonstrates anti-invasive properties by reducing the expression of matrix metallopeptidases (MMP)-2 and MMP-9 []. These enzymes are involved in the breakdown of the extracellular matrix, a crucial step in cancer cell invasion and metastasis.

Q4: Has the efficacy of Arnicolide D been investigated in in vivo models?

A4: Yes, oral administration of Arnicolide D in a mouse xenograft model of triple-negative breast cancer resulted in a significant reduction in tumor growth without causing noticeable side effects [].

Q5: What are the potential Q-markers identified for Centipeda minima, the plant source of Arnicolide D?

A5: Research suggests Arnicolide D and Brevilin A as potential Q-markers for Centipeda minima. These compounds were identified through chemometric analysis, network pharmacology, and molecular docking studies, and their presence may be indicative of the quality and potential efficacy of the plant material [].

Q6: What is the role of the Nrf2 signaling pathway in the antioxidant activity of Centipeda minima extract, from which Arnicolide D is derived?

A6: Ethanol extract of Centipeda minima (ECM) activates the Nrf2 signaling pathway, leading to the upregulation of phase II detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase-2 (SOD2), and NAD(P)H quinone oxidoreductase-1 (NQO-1). This activation contributes to the antioxidant and neuroprotective effects observed both in vitro and in vivo [].

Q7: Were any specific compounds from Centipeda minima identified as being responsible for Nrf2 activation?

A7: Yes, 6-O-angeloylplenolin and Arnicolide D were found to be the active compounds responsible for the activation of the Nrf2 signaling pathway and inhibition of ROS production [].

Q8: Besides breast cancer and nasopharyngeal carcinoma, are there other types of cancer that Arnicolide D has shown activity against?

A8: Arnicolide D has demonstrated cytotoxic effects against human colon cancer cells (HT-29 cell line) and melanoma cells [, ]. It has also shown activity against hepatocellular carcinoma cells by inducing endoplasmic reticulum stress-mediated oncosis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)